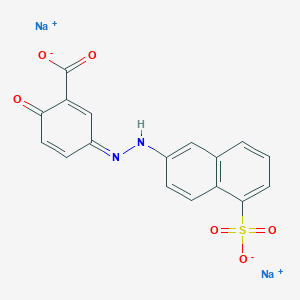
OIFHQMGZDOXCIY-STAIPAPMSA-L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OIFHQMGZDOXCIY-STAIPAPMSA-L: is a synthetic organic compound known for its vibrant color and applications in various fields. It is a derivative of salicylic acid, where the azo group (-N=N-) links the salicylic acid to a sulphonated naphthalene ring. This compound is often used as a dye due to its intense color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of OIFHQMGZDOXCIY-STAIPAPMSA-L typically involves a diazotization reaction followed by azo coupling. The process begins with the sulphonation of naphthalene to introduce the sulpho group. This is followed by the diazotization of the sulphonated naphthalene using sodium nitrite and hydrochloric acid. The diazonium salt thus formed is then coupled with salicylic acid under alkaline conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulphonation and diazotization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often isolated by filtration and purified through recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amines and their derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a dye in various chemical processes.
- Acts as a pH indicator due to its color-changing properties in different pH environments.
Biology:
- Employed in staining techniques for microscopic analysis.
- Used in biochemical assays to detect the presence of specific enzymes or compounds.
Medicine:
- Investigated for its potential anti-inflammatory properties.
- Used in research related to drug delivery systems.
Industry:
- Utilized in the textile industry for dyeing fabrics.
- Applied in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of OIFHQMGZDOXCIY-STAIPAPMSA-L primarily involves its interaction with various molecular targets through its azo and sulpho groups. The azo group can participate in redox reactions, while the sulpho group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The compound’s ability to change color in different pH conditions makes it useful as a pH indicator.
Vergleich Mit ähnlichen Verbindungen
Methyl orange: Another azo dye used as a pH indicator.
Congo red: A dye used in histology for staining tissues.
Sudan III: A dye used for staining lipids.
Uniqueness: OIFHQMGZDOXCIY-STAIPAPMSA-L is unique due to its specific combination of a sulphonated naphthalene ring and a salicylic acid moiety. This structure imparts distinct color properties and solubility characteristics, making it particularly useful in applications requiring water-soluble dyes with strong color intensity.
Eigenschaften
CAS-Nummer |
10114-96-2 |
|---|---|
Molekularformel |
C17H10N2Na2O6S |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
disodium;6-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H12N2O6S.2Na/c20-15-7-5-12(9-14(15)17(21)22)19-18-11-4-6-13-10(8-11)2-1-3-16(13)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
OIFHQMGZDOXCIY-STAIPAPMSA-L |
SMILES |
C1=CC2=C(C=CC(=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Isomerische SMILES |
C1=CC2=C(C=CC(=C2)N/N=C\3/C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)NN=C3C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Synonyme |
2-Hydroxy-5-[(5-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















